molecular formula C13H9F3O3 B6383818 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261948-38-2

5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6383818
CAS No.: 1261948-38-2
M. Wt: 270.20 g/mol
InChI Key: IGKVGARVUKQSFC-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a hydroxyphenyl group and a trifluoromethoxy group attached to a phenol ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol typically involves the introduction of the trifluoromethoxy group onto a hydroxyphenyl substrate. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a hydroxyphenyl compound reacts with a trifluoromethoxy reagent under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, minimizing the risk of side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-3-trifluoromethoxyphenol
  • 5-(3-Hydroxyphenyl)-4-trifluoromethoxyphenol
  • 5-(3-Hydroxyphenyl)-3-methoxyphenol

Uniqueness

5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-12-6-9(5-11(18)7-12)8-2-1-3-10(17)4-8/h1-7,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKVGARVUKQSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686508
Record name 5-(Trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-38-2
Record name 5-(Trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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